molecular formula C11H9N3O3 B13065141 2-Cyclopropyl-6-nitroquinazolin-4(3h)-one

2-Cyclopropyl-6-nitroquinazolin-4(3h)-one

Cat. No.: B13065141
M. Wt: 231.21 g/mol
InChI Key: GHBTVJUQSNOAET-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-nitroquinazolin-4(3h)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-nitroquinazolin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-4-nitroaniline with formic acid or formamide under reflux conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-nitroquinazolin-4(3h)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the quinazolinone ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-Cyclopropyl-6-aminoquinazolin-4(3h)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-nitroquinazolin-4(3h)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4(3h)-quinazolinone: Lacks the nitro group, which might affect its biological activity.

    6-Nitroquinazolin-4(3h)-one: Lacks the cyclopropyl group, which might influence its chemical reactivity and biological properties.

Uniqueness

2-Cyclopropyl-6-nitroquinazolin-4(3h)-one is unique due to the presence of both the cyclopropyl and nitro groups, which can significantly influence its chemical and biological properties compared to other quinazolinones.

Biological Activity

2-Cyclopropyl-6-nitroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

  • Kinases : This compound has been shown to inhibit specific kinases that are crucial for cell proliferation and survival, making it a candidate for anticancer therapies.
  • Antimicrobial Activity : The nitro group in the structure contributes to its potential as an antimicrobial agent by disrupting bacterial cell processes.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity
    • In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown moderate inhibitory effects on cell growth in low micromolar concentrations, suggesting potential as an anticancer agent .
  • Antimicrobial Properties
    • The compound has been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against several strains of bacteria and fungi, indicating its potential use in treating infections .
  • Selectivity and Toxicity
    • Studies have reported that this compound possesses a favorable selectivity index, exhibiting cytotoxic effects on cancer cells while sparing normal human cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerModerate cytotoxicity against cancer cells
AntimicrobialEffective against specific bacterial strains
SelectivityHigh selectivity index compared to normal cells

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the compound's ability to induce apoptosis and disrupt the cell cycle .

Case Study: Antimicrobial Effectiveness

Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results suggested that the nitro group plays a critical role in its antimicrobial action by interfering with bacterial DNA synthesis .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-cyclopropyl-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C11H9N3O3/c15-11-8-5-7(14(16)17)3-4-9(8)12-10(13-11)6-1-2-6/h3-6H,1-2H2,(H,12,13,15)

InChI Key

GHBTVJUQSNOAET-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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